molecular formula C36H40O10 B572710 Scutebata A CAS No. 1207181-57-4

Scutebata A

Cat. No.: B572710
CAS No.: 1207181-57-4
M. Wt: 632.706
InChI Key: ZXHAGJNJHZQWGU-OZWIMJHESA-N
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Description

Scutebata A is a diterpenoid compound isolated from the plant Scutellaria barbata, which is traditionally used in Chinese medicine. This compound has garnered attention due to its potential antitumor properties, exhibiting weak cytotoxicity against certain cancer cell lines .

Biochemical Analysis

Biochemical Properties

Scutebata A interacts with various biomolecules in the body, playing a significant role in biochemical reactions. It has been found to exhibit cytotoxic activity against certain cancer cells, such as SK-BR-3, with an IC50 value of 15.2 μM . This suggests that this compound may interact with enzymes and proteins within these cells, affecting their function and contributing to its antitumor activity.

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. Specifically, it has been found to induce dose-dependent apoptosis, particularly in cancer cells . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with pro-survival proteins, specifically the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins . It is proposed that this compound works by releasing the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Scutebata A is primarily extracted from the herb Scutellaria barbata. The extraction process involves the use of organic solvents such as methanol or ethanol to obtain the crude extract, followed by chromatographic techniques to isolate the pure compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is typically produced in research laboratories through extraction from the plant source.

Chemical Reactions Analysis

Types of Reactions: Scutebata A undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Scutebata A has several scientific research applications, including:

Comparison with Similar Compounds

  • Scutebarbatine A
  • Scutebarbatine B
  • Scutebarbatine G

Comparison: Scutebata A is unique due to its specific molecular structure and the particular pathways it influences. While similar compounds like Scutebarbatine A and Scutebarbatine B also exhibit antitumor properties, this compound’s distinct mechanism of action and selective cytotoxicity make it a compound of significant interest in cancer research .

Properties

IUPAC Name

[(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40O10/c1-21-13-12-18-26-34(21,3)29(45-31(39)23-14-8-6-9-15-23)30(46-32(40)24-16-10-7-11-17-24)36(5,42)35(26,4)27(44-22(2)37)19-25-20-43-33(41)28(25)38/h6-11,13-17,26-27,29-30,38,42H,12,18-20H2,1-5H3/t26-,27-,29-,30-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHAGJNJHZQWGU-OZWIMJHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2C1(C(C(C(C2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H](CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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